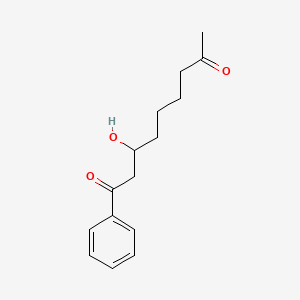![molecular formula C12H16O2 B14311063 Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate CAS No. 116084-42-5](/img/structure/B14311063.png)
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.5]octa-4,6-diene core with methyl groups at the 6 and 7 positions and a carboxylate ester functional group at the 4 position. The spirocyclic framework imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octa-4,6-diene derivatives, including Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate, can be achieved through a one-pot approach involving the use of para-quinone methides. This method proceeds smoothly under mild conditions and does not require the use of metals . The reaction typically involves the 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields of the desired spirocyclic products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to other functional groups, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Applications De Recherche Scientifique
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate has several scientific research applications, including:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity could lead to the identification of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, materials, and polymers.
Mécanisme D'action
The mechanism by which Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate exerts its effects depends on its interactions with molecular targets and pathways. The spirocyclic structure may enable the compound to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: This compound shares the spirocyclic core but lacks the methyl groups and carboxylate ester functional group.
4,5,6,7,8-Pentafluoro-6-nitro-1-oxaspiro[2.5]octa-4,7-diene: This derivative features additional fluorine and nitro substituents, altering its chemical properties and reactivity.
Uniqueness
Methyl 6,7-dimethylspiro[25]octa-4,6-diene-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
| 116084-42-5 | |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
methyl 5,6-dimethylspiro[2.5]octa-5,7-diene-8-carboxylate |
InChI |
InChI=1S/C12H16O2/c1-8-6-10(11(13)14-3)12(4-5-12)7-9(8)2/h6H,4-5,7H2,1-3H3 |
Clé InChI |
GYLXSGWOJDEWQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2(C1)CC2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


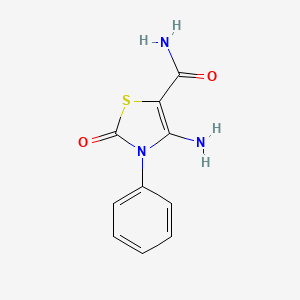

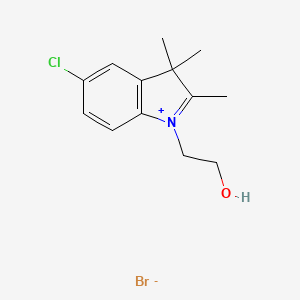
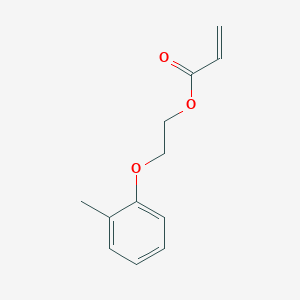
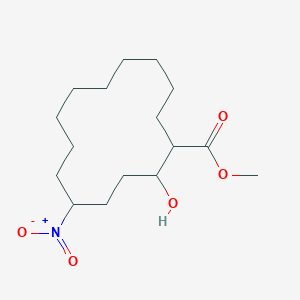
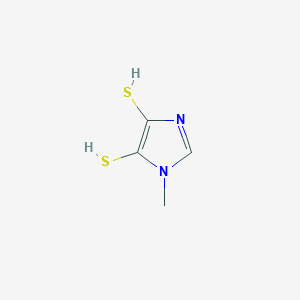
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)

